molecular formula C19H20N4O3 B2741274 tert-butyl N-[3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]carbamate CAS No. 2243512-04-9

tert-butyl N-[3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]carbamate

Cat. No.: B2741274
CAS No.: 2243512-04-9
M. Wt: 352.394
InChI Key: DTLVPJWJEQEJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]carbamate is a synthetic small molecule featuring a quinazolinone core fused with a carbamate-protected phenyl group. The compound’s structure combines a 6-amino-4-oxo-3,4-dihydroquinazoline moiety linked to a tert-butyl carbamate group via a phenyl ring (Fig. 1).

Synthetic routes for analogous compounds (e.g., tert-butyl carbamate derivatives in ) typically involve multi-step protocols, including nucleophilic substitutions, cyclizations, and carbamate protection/deprotection steps. For instance, tert-butyl carbamate intermediates like tert-butyl (3-((2-chloro-5-(2-hydroxypropan-2-yl)pyrimidin-4-yl)amino)phenyl)carbamate (17a) are synthesized via Grignard reactions (methyl magnesium bromide in THF) followed by silica gel chromatography purification .

Properties

IUPAC Name

tert-butyl N-[3-(6-amino-4-oxoquinazolin-3-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-19(2,3)26-18(25)22-13-5-4-6-14(10-13)23-11-21-16-8-7-12(20)9-15(16)17(23)24/h4-11H,20H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLVPJWJEQEJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)N2C=NC3=C(C2=O)C=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]carbamate typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]carbamate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to mimic certain biological substrates, allowing the compound to inhibit enzyme activity or block receptor binding .

Comparison with Similar Compounds

Key Observations:

This may improve solubility but reduce metabolic stability. tert-Butyl carbamate in the target compound and 18a provides steric protection for amines, improving stability during synthesis compared to acrylamide derivatives (16c–e) .

Synthetic Complexity: Pyrimido-oxazinone analogs (16c–e, 18a) require stringent cyclization conditions (e.g., 1,1′-azobis reagents), whereas the target compound’s dihydroquinazolinone core may allow milder cyclization .

Chromatographic Behavior :

  • Analogs with bulky substituents (e.g., 16d: isopropyl group) exhibit longer HPLC retention times (11.98 min) versus less hydrophobic derivatives (16c: 9.37 min) . The target compound’s retention time is expected to fall within this range, depending on solvent systems.

Functional Comparisons

  • Bioactivity: While direct biological data for the target compound is unavailable, structurally related compounds (e.g., 16c–e) show kinase inhibitory activity. The 4-propyl/isopropyl groups in 16c/d enhance hydrophobic interactions with kinase ATP-binding pockets, whereas the target compound’s 6-amino group may favor polar interactions .
  • Thermodynamic Stability : tert-Butyl carbamate derivatives (target, 17a, 18a) are less prone to hydrolysis than acrylamide-containing analogs (16c–e), making them preferable for prolonged storage .

Biological Activity

tert-butyl N-[3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]carbamate is a compound with potential pharmacological applications, particularly in the fields of oncology and neurology. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation into its biological activity.

  • Molecular Formula : C₁₉H₂₀N₄O₃
  • Molecular Weight : 352.4 g/mol
  • CAS Number : 2243512-04-9

The biological activity of this compound can be attributed to its structural components, particularly the quinazoline moiety, which is known for its role in various biological activities including anticancer and antimicrobial effects. The presence of the tert-butyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties by targeting specific kinases involved in cell proliferation and survival. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting polo-like kinase 1 (Plk1), a critical regulator of mitosis.

CompoundTargetIC₅₀ (μM)Reference
This compoundPlk1 PBDTBD
Similar Quinazoline DerivativePlk114.74 ± 0.48

Neuroprotective Effects

In studies involving neurodegenerative models, quinazoline derivatives have demonstrated protective effects against amyloid-beta toxicity, which is implicated in Alzheimer’s disease. The ability to inhibit amyloid aggregation and reduce oxidative stress markers suggests potential therapeutic applications.

ParameterEffect ObservedReference
Aβ Aggregation Inhibition85% at 100 μM
TNF-α Reduction in AstrocytesModerate Effect

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer properties of similar compounds highlighted their ability to inhibit tumor growth in vitro and in vivo models. The findings suggest that structural modifications can significantly enhance potency against specific cancer types.

Case Study 2: Neuroprotection

Research on related compounds demonstrated that they could protect neuronal cells from oxidative damage induced by amyloid-beta. The mechanisms involved include the inhibition of inflammatory cytokines and modulation of apoptotic pathways.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring and variations in the nitrogen-containing heterocycles can lead to significant changes in biological activity. Compounds with additional functional groups tend to exhibit enhanced potency against targeted pathways.

Q & A

Q. What are the established synthetic routes for tert-butyl N-[3-(6-amino-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]carbamate?

The compound is typically synthesized via multi-step reactions involving:

  • Coupling Reactions : Condensation of tert-butyl carbamate derivatives with substituted quinazolinone intermediates using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the carbamate linkage .
  • Cyclization : Formation of the quinazolinone core through cyclization of anthranilic acid derivatives under acidic or basic conditions, followed by functionalization at the 3-position .
  • Protection/Deprotection : Use of tert-butyl groups as protective agents for amines, which are later removed under acidic conditions (e.g., TFA) to yield the final product .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with quinazolinone protons appearing as distinct singlets (δ 8.0–8.5 ppm) and tert-butyl groups as sharp singlets (δ 1.3–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for the carbamate and quinazolinone moieties .
  • Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl groups (C=O at ~1700 cm⁻¹) and NH/OH bonds (~3300 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data contradictions arise during structural analysis, and how are they resolved?

  • Data Contradictions : Discrepancies may stem from disordered solvent molecules, twinning, or poor crystal quality. For example, SHELX refinement may show high R-values if hydrogen bonding networks are misassigned .
  • Resolution Strategies :
  • Use SHELXD for initial phase determination and SHELXL for refinement, adjusting parameters like HKLF5 to handle twinning .
  • Validate hydrogen positions using Fourier difference maps and restraints for thermal displacement parameters .

Q. What experimental designs optimize solubility for biological assays?

  • Solubility Screening : Test solvents like DMSO, ethanol, or PEG-400 at varying pH (e.g., PBS buffer) to identify optimal conditions .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls or amines) at non-critical positions while maintaining the quinazolinone core’s activity .
  • Co-solvency : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance solubility in aqueous media without altering bioactivity .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

  • Scaffold Modification : Synthesize analogs by altering substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO2 or -CF3) to assess impact on target binding .
  • Enzyme Assays : Measure inhibitory activity against kinases or proteases using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinities .
  • Computational Modeling : Employ docking software (e.g., AutoDock Vina) to predict interactions with active sites, guiding rational design of derivatives .

Methodological Challenges

Q. How to address low yields in the final coupling step of synthesis?

  • Reaction Optimization :
  • Screen coupling agents (e.g., switch from EDCI/HOBt to DCC/DMAP) .
  • Adjust stoichiometry (1.2–1.5 equivalents of quinazolinone intermediate) .
  • Use inert atmosphere (N2/Ar) to prevent carbamate hydrolysis .
    • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or preparative HPLC with C18 columns to isolate pure product .

Q. What analytical methods distinguish between polymorphic forms of the compound?

  • X-Ray Powder Diffraction (XRPD) : Compare diffraction patterns to reference data for known polymorphs .
  • Differential Scanning Calorimetry (DSC) : Identify melting point variations (>5°C differences indicate distinct forms) .
  • Solid-State NMR : Resolve differences in hydrogen bonding networks or crystallinity .

Data Interpretation and Validation

Q. How to validate purity when HPLC shows a single peak but biological activity is inconsistent?

  • Orthogonal Methods :
  • Perform LC-MS to detect co-eluting impurities with similar retention times .
  • Use TLC with multiple solvent systems (e.g., CH2Cl2/MeOH or EtOAc/hexane) .
    • Bioassay Controls : Include reference standards (e.g., known kinase inhibitors) to confirm assay reliability .

Q. What strategies resolve conflicting bioactivity data across cell lines?

  • Mechanistic Profiling :
  • Measure off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
  • Assess metabolic stability using liver microsomes to rule out rapid degradation .
    • Cell Line Authentication : Verify genetic profiles (e.g., STR analysis) to ensure model relevance .

Advanced Structural Analysis

Q. How to model hydrogen bonding interactions in the absence of high-resolution crystallographic data?

  • Computational Tools :
  • Use ORTEP-3 to generate thermal ellipsoid plots and infer hydrogen bonds from atomic distances (<3.0 Å) .
  • Apply Density Functional Theory (DFT) to calculate electrostatic potential surfaces and predict interaction sites .
  • Cross-Validation : Compare with NMR NOE (nuclear Overhauser effect) data to confirm proximity of key groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.